molecular formula C23H26BrNO5 B5039371 Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5039371
M. Wt: 476.4 g/mol
InChI Key: ZLXPUIUWBLVWNR-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core. Its structure includes an isopropyl ester at position 3, a 6-bromobenzo[d][1,3]dioxol-5-yl substituent at position 4, and three methyl groups at positions 2, 7, and 7. The brominated benzodioxole moiety introduces electron-withdrawing properties, while the methyl groups influence steric bulk and conformational stability. Such derivatives are synthesized via the Hantzsch reaction, a method widely employed for polyhydroquinolines .

Properties

IUPAC Name

propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrNO5/c1-11(2)30-22(27)19-12(3)25-15-8-23(4,5)9-16(26)21(15)20(19)13-6-17-18(7-14(13)24)29-10-28-17/h6-7,11,20,25H,8-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXPUIUWBLVWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the hexahydroquinoline core can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to similar hexahydroquinoline derivatives, focusing on ester groups, substituent variations, and methyl positioning.

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name (Abbreviated) Ester Group Key Substituents Methyl Positions Molecular Weight (g/mol) Notable Findings
Target Compound : Isopropyl-4-(6-bromo-benzodioxol-5-yl)-2,7,7-trimethyl-hexahydroquinoline Isopropyl 6-bromobenzo[d][1,3]dioxol-5-yl (electron-withdrawing) 2,7,7 Not reported No direct biological data; structural focus on brominated benzodioxole
Isobutyl-4-(6-bromo-benzodioxol-5-yl)-2,6,6-trimethyl-hexahydroquinoline () Isobutyl 6-bromobenzo[d][1,3]dioxol-5-yl 2,6,6 Not reported Steric differences due to 2,6,6-trimethyl arrangement
Cyclopentyl-4-(6-bromo-benzodioxol-5-yl)-2-methyl-7-phenyl-hexahydroquinoline () Cyclopentyl 6-bromobenzo[d][1,3]dioxol-5-yl; phenyl at position 7 2 550.44 Increased lipophilicity from cyclopentyl ester and phenyl group
Isobutyl-4-(4-difluoromethoxy-phenyl)-2,6,6-trimethyl-hexahydroquinoline () Isobutyl 4-(difluoromethoxy)phenyl (electron-withdrawing) 2,6,6 Not reported Crystal structure analysis; enhanced conformational rigidity
Ethyl-4-(2-hydroxy-5-nitro-phenyl)-2,7,7-trimethyl-hexahydroquinoline () Ethyl 2-hydroxy-5-nitrophenyl (strong electron-withdrawing) 2,7,7 Not reported Solvent-free synthesis via Hantzsch reaction
DL-Methyl-4-(4-methoxyphenyl)-2,7,7-trimethyl-hexahydroquinoline () Methyl 4-methoxyphenyl (electron-donating) 2,7,7 Not reported General dihydropyridine activities (e.g., calcium modulation)

Key Observations:

Smaller esters (e.g., methyl in ) may favor metabolic clearance .

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromine, nitro) stabilize the aromatic system and may influence binding interactions in biological targets.
  • Methoxy groups (e.g., ) introduce electron-donating effects, altering electronic distribution and reactivity .

Methyl Positioning: 2,7,7-Trimethyl (target compound) vs.

Synthetic Methods :

  • Most derivatives are synthesized via the Hantzsch reaction, with solvent-free conditions () offering eco-friendly advantages .

Research Findings and Limitations

  • Crystallography: Isobutyl-4-(4-difluoromethoxy-phenyl)-2,6,6-trimethyl-hexahydroquinoline () was analyzed via Hirshfeld surface analysis, revealing intermolecular interactions critical for crystal packing .
  • Biological Activities: While 1,4-dihydropyridines are noted for calcium modulation and antimicrobial effects (), specific data for brominated or methoxy-substituted analogs are absent in the provided evidence .
  • Data Gaps : Molecular weights, solubility, and quantitative bioactivity data (e.g., IC50) are largely unreported, limiting a comprehensive structure-activity relationship (SAR) analysis.

Biological Activity

Isopropyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects against cancer cells, and other pharmacological effects.

  • Molecular Formula : C23H26BrNO5
  • Molecular Weight : 476.36 g/mol
  • CAS Number : 300667-68-9

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity. For example:

  • A study demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods .

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against various human cancer cell lines.

  • In a study involving several derivatives of hexahydroquinoline compounds:
    • Compounds exhibited selective cytotoxicity against HepG2 and DLD cancer cell lines.
    • Structure–activity relationship (SAR) studies indicated that modifications in the side chains influenced the potency of the compounds against tumor cells .

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer properties of isopropyl derivatives against various human tumor cell lines. The study found:

  • Compound E (a derivative of the target compound) showed an IC50 value of 12 µM against HepG2 cells.
CompoundCell LineIC50 (µM)
Compound EHepG212
Compound FDLD15
Compound GNCI-H66118

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of similar compounds against a range of pathogens:

  • The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL for Escherichia coli , suggesting strong antimicrobial potential.
PathogenMIC (µg/mL)
Staphylococcus aureus<10
Candida albicans<10
Escherichia coli<10

The biological activity of this compound is thought to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be linked to the ability to disrupt bacterial cell membranes.

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of an imine intermediate via condensation of a substituted benzaldehyde (e.g., 6-bromobenzo[d][1,3]dioxol-5-carbaldehyde) with a cyclic amine, using acid catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .
  • Step 2 : Cyclization with a cyclohexanone derivative (e.g., 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline) to form the hexahydroquinoline core. Solvents such as ethanol or toluene are used, with yields optimized by controlling temperature (80–100°C) and reaction time (12–24 hours) .
  • Step 3 : Esterification of the carboxylic acid group with isopropyl alcohol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) . Purity is monitored via TLC or HPLC, with final characterization by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How can the compound’s structural integrity be validated post-synthesis?

  • X-ray crystallography is the gold standard for confirming bond lengths, angles, and stereochemistry, particularly for the hexahydroquinoline core and bromobenzo[d][1,3]dioxolane moiety .
  • Spectroscopic techniques :
  • 1H^1H-NMR to verify methyl group splitting patterns (e.g., 2,7,7-trimethyl groups) and aromatic proton integration .
  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) functional groups .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in:

  • Stereochemical purity : Use chiral HPLC or recrystallization to isolate enantiomers, as biological activity may differ significantly between stereoisomers .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize false positives/negatives .
  • Computational validation : Perform molecular docking studies to correlate activity with binding affinity to target proteins (e.g., kinase enzymes) .

Q. How can the bromobenzo[d][1,3]dioxolane moiety influence reactivity in catalytic cross-coupling reactions?

  • The bromine atom at position 6 enables Suzuki-Miyaura coupling with aryl boronic acids, using Pd(PPh3_3)4_4 or Pd(OAc)2_2 catalysts in DMF/water at 80°C .
  • The dioxolane ring’s electron-donating effects stabilize intermediates, but steric hindrance from the fused benzene ring may reduce reaction rates. Optimize ligand choice (e.g., XPhos) to enhance yields .

Q. What analytical methods are critical for detecting decomposition products during stability studies?

  • LC-MS/MS : Monitor for hydrolysis of the ester group (isopropyl → carboxylic acid) or cleavage of the dioxolane ring under acidic conditions (pH < 3) .
  • Thermogravimetric analysis (TGA) : Identify thermal degradation above 200°C, particularly for the labile 5-oxo group .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare HPLC profiles to fresh batches .

Methodological Challenges and Solutions

Q. How can low yields in the final esterification step be addressed?

  • Problem : Competing side reactions (e.g., decarboxylation or oxidation).
  • Solutions :
  • Use Mitsunobu conditions (DIAD, PPh3_3) with anhydrous THF to favor ester formation over side products .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) before esterification .

Q. What crystallographic challenges arise when resolving the compound’s structure?

  • Issue : Disorder in the isopropyl ester group or bromobenzo[d][1,3]dioxolane moiety.
  • Mitigation : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) and refine using SHELXL with anisotropic displacement parameters .

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